3-Methyl-2-(pentafluorobenzoyl)pyridine
Description
Properties
IUPAC Name |
(3-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-3-2-4-19-12(5)13(20)6-7(14)9(16)11(18)10(17)8(6)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUHWSJMRCXILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Pentafluorobenzoyl Group
The pentafluorobenzoyl moiety is typically introduced via acylation reactions using pentafluorobenzoyl chloride or pentafluorobenzoic acid derivatives. The key challenge is selective acylation at the 2-position of the pyridine ring without affecting other positions or substituents.
- Friedel-Crafts Acylation: Direct acylation of pyridine derivatives with pentafluorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl3) can afford 2-benzoylpyridines. However, pyridine nitrogen coordination can inhibit this reaction or lead to side reactions.
- Metal-Catalyzed C-H Activation: Transition metal catalysts such as Rh(III) have been employed to functionalize pyridine C-H bonds selectively. For example, Rh(III)-catalyzed C-H functionalization of α,β-unsaturated oximes with alkynes has been reported to synthesize fluorinated pyridine derivatives. This strategy could be adapted for pentafluorobenzoyl introduction.
- Use of Organolithium or Grignard Reagents: Lithiation at the 2-position of 3-methylpyridine followed by reaction with pentafluorobenzoyl electrophiles is a plausible route. This involves:
- Generation of 2-lithiated-3-methylpyridine intermediate by treatment with butyllithium at low temperatures.
- Subsequent reaction with pentafluorobenzoyl chloride or anhydride to yield the target compound.
This approach is supported by analogous procedures in pyridine derivative synthesis, where lithiation and electrophilic substitution are common.
Specific Reported Procedures and Data
While direct literature on 3-Methyl-2-(pentafluorobenzoyl)pyridine is limited, related pyridine derivatives with fluorinated benzoyl groups have been prepared using the following representative procedure:
Analytical and Research Findings
- Yields: Similar pyridine acylations with fluorinated benzoyl groups typically yield 50-75%, depending on reaction conditions and purity of reagents.
- Selectivity: Metal-catalyzed C-H activation methods offer regioselectivity advantages over classical Friedel-Crafts acylation, minimizing side-products.
- Reaction Conditions: Low temperature lithiation followed by electrophilic trapping ensures minimal overreaction or polymerization.
- Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF) are preferred for lithiation and subsequent acylation steps.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Pentafluorobenzoyl chloride, AlCl3, pyridine | Simple, direct | Poor regioselectivity, side reactions | 40-60 |
| Metal-Catalyzed C-H Activation | Rh(III) catalyst, α,β-unsaturated oximes, alkynes | High regioselectivity, one-step | Requires expensive catalysts | 50-70 |
| Lithiation-Electrophilic Acylation | n-Butyllithium, THF, pentafluorobenzoyl chloride | High selectivity, adaptable | Requires low temperature control | 60-75 |
Chemical Reactions Analysis
3-Methyl-2-(pentafluorobenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The fluorine atoms on the pentafluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-2-(pentafluorobenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorobenzoyl group can enhance the compound’s binding affinity to these targets, while the pyridine ring can participate in various chemical interactions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Physicochemical Properties :
- NMR Data : Similar to 3-Methyl-2-(2-methoxyphenyl)pyridine (δ = 2.38–8.54 ppm for protons in CDCl₃), the pentafluorobenzoyl group likely causes deshielding effects in the aromatic region .
- Enolic Character: While direct data is unavailable, ethyl pentafluorobenzoylacetate exhibits 54% enolic character (vs. 22% for non-fluorinated analogs), suggesting enhanced keto-enol tautomerism in fluorinated systems .
Comparison with Similar Compounds
Structural Analogs
Key Insights :
Table 2: Pharmacological Profiles
Key Insights :
- Fluorine Impact : The pentafluorobenzoyl group in triazole-pyridine hybrids enhances FTO inhibitory potency, likely due to improved target binding via fluorine interactions .
- Selectivity : Unlike SIB-1757/SIB-1893 (mGluR5-specific), fluorinated pyridines may target diverse pathways, necessitating further selectivity studies .
Physicochemical and Crystallographic Properties
Table 3: Physicochemical Comparison
Key Insights :
- Enol Stability: Fluorination increases enolic character, which may influence tautomer-dependent biological interactions .
Biological Activity
3-Methyl-2-(pentafluorobenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological applications, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H8F5N
- Molecular Weight : 285.19 g/mol
Antiproliferative Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study exploring the structure-antiproliferative activity relationship of pyridine derivatives found that modifications to the pyridine ring can enhance biological activity. Specifically, the presence of electron-withdrawing groups like pentafluorobenzoyl enhances the compound's ability to inhibit cell growth in cancer lines such as HeLa, A549, and MDA-MB-231 .
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| HeLa | 0.058 | High |
| A549 | 0.035 | Moderate |
| MDA-MB-231 | 0.021 | Very High |
The mechanism by which this compound exerts its antiproliferative effects likely involves interaction with cellular components that regulate growth and apoptosis. The compound's ability to penetrate cellular membranes allows it to interfere with critical signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. Although specific data on this compound is limited, related pyridine derivatives have shown promising results against Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Efficacy : In a comparative study on pyridine derivatives, this compound was among those tested for efficacy against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting strong potential as an anticancer agent .
- Antimicrobial Testing : Another study investigated the antimicrobial properties of various pyridine derivatives, revealing that compounds with similar functional groups exhibited minimum inhibitory concentrations (MIC) in the range of 40 to 50 µg/mL against common pathogens like E. faecalis and P. aeruginosa . While specific MIC values for this compound are not available, the trends suggest potential effectiveness.
Q & A
Q. What spectroscopic techniques are most effective for initial characterization of this compound?
- 1H/13C NMR : Resolve aromatic protons and confirm substitution patterns.
- FT-IR : Identify carbonyl (C=O) stretching (~1680 cm⁻¹) and C-F vibrations (~1200-1100 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns. Cross-reference with computational models (e.g., DFT) to validate assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) when characterizing derivatives?
- Case Study : If NMR signals suggest unexpected tautomerism or rotational barriers, employ variable-temperature NMR to probe dynamic effects. For ambiguous IR peaks, use isotopic labeling (e.g., deuterated solvents) or 2D-COSY to resolve overlapping signals. Computational tools like Gaussian or ORCA can model electronic environments to explain anomalies .
Q. What strategies mitigate competing reaction pathways during the synthesis of analogues (e.g., unwanted fluorination or demethylation)?
- Optimized Conditions : Use protecting groups (e.g., tert-butyldimethylsilyl) for the methyl moiety during fluorination steps. Control reaction temperature (<0°C) to suppress radical pathways. Monitor intermediates via LC-MS to isolate kinetic vs. thermodynamic products. For demethylation risks, employ non-acidic catalysts like Pd/C in hydrogenation .
Q. How does the pentafluorobenzoyl group influence electronic properties compared to non-fluorinated analogues?
- Electron-Withdrawing Effect : The -CF5 group reduces electron density at the pyridine nitrogen, lowering basicity (pKa ~3.5 vs. ~5.0 for benzoyl analogues). This enhances electrophilic substitution at the 4-position. Electrochemical studies (cyclic voltammetry) show a 0.3 V anodic shift in reduction potentials, indicating stabilized LUMO levels. DFT calculations corroborate these trends .
Q. What methodologies assess thermal stability and decomposition pathways under varying conditions?
- Thermogravimetric Analysis (TGA) : Reveals decomposition onset temperatures (e.g., ~250°C in N2 atmosphere).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., CO, HF).
- Accelerated Rate Calorimetry (ARC) : Quantifies self-heating rates under adiabatic conditions. For photo-stability, UV-Vis spectroscopy tracks chromophore degradation under controlled irradiation .
Q. How can researchers leverage this compound’s photochromic properties for material science applications?
- Photo-Induced Proton Transfer : Inspired by studies on 3-methyl-2-(dinitrobenzyl)pyridine, irradiate the compound at 365 nm to induce nitro-assisted proton transfer, creating a metastable tautomer. This reversible process (monitored via UV-Vis kinetics) enables applications in optical switching or data storage. Thermal reversion rates (studied via Arrhenius plots) guide operational temperature ranges .
Methodological Tables
Q. Table 1: Key Synthetic Challenges and Solutions
Q. Table 2: Thermal Decomposition Products
| Condition | Major Products | Detection Method |
|---|---|---|
| 250°C (N2) | CO, HF, trifluorobenzene | GC-MS |
| UV irradiation | Radical intermediates | EPR spectroscopy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
